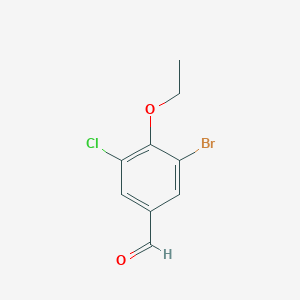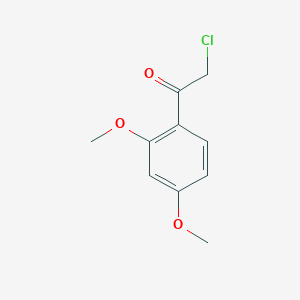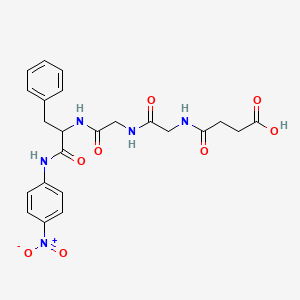
Chymotrypsin
Übersicht
Beschreibung
A serine endopeptidase secreted by the pancreas as its zymogen, CHYMOTRYPSINOGEN and carried in the pancreatic juice to the duodenum where it is activated by TRYPSIN. It selectively cleaves aromatic amino acids on the carboxyl side.
Wissenschaftliche Forschungsanwendungen
Enzym-Nanopartikel in der Biokatalyse
Chymotrypsin: wurde für seine Anwendung als Enzym-Nanopartikel in biokatalytischen Prozessen untersucht. Forscher haben die kinetischen Effekte von α-Chymotrypsin sowohl in freier als auch in vorbehandelter Form untersucht, wobei es mit einer dünnen, porösen Polymerschicht bedeckt war . Diese Enzym-Nanopartikel zeigten eine signifikante Erhöhung der Stabilität und behielten ihre Aktivität über einen längeren Zeitraum im Vergleich zum freien Enzym bei, was für industrielle Anwendungen entscheidend ist, bei denen eine langfristige Enzymaktivität erwünscht ist .
Antibakterielle Eigenschaften
Neuere Studien haben die direkte Auswirkung von This compound auf das Bakterienwachstum untersucht. Es wurde festgestellt, dass es antimikrobielle Eigenschaften gegen bestimmte grampositive Bakterien wie Staphylococcus aureus und Enterococcus faecalis aufweist . Dies eröffnet mögliche Anwendungen von this compound bei der Entwicklung neuer antibakterieller Behandlungen oder bei der Verbesserung bestehender Behandlungen .
Biotechnologie und Pharmazeutika
In den Bereichen Biotechnologie und Pharmazeutika wurde der Mechanismus von this compound zur Spaltung von Peptidbindungen in Proteinen aufgeklärt. Dieses Verständnis hat zu verbesserten Verdauungsprozessen und zur Entdeckung neuer Anwendungen für das Enzym in diesen Industrien geführt .
Proteinverdauung und -aufnahme
This compound spielt eine wichtige Rolle beim Abbau von Nahrungsproteinen in Aminosäuren, die dann vom Körper aufgenommen und verwertet werden. Seine Effizienz bei der Proteinverdauung macht es zu einem wichtigen Werkzeug für die Untersuchung der Proteinstruktur und -funktion im Labor .
Immunologische Anwendungen
Antikörper, die this compound detektieren, können in verschiedenen wissenschaftlichen Anwendungen eingesetzt werden, darunter ELISA, Western Blot, Immunhistochemie und Immunzytochemie. Diese Antikörper zielen auf this compound in humanen, murinen und Rattenproben ab und machen es zu einem wertvollen Werkzeug für die immunologische Forschung .
Biokatalytische Membranreaktoren
This compound wurde in biokatalytische Membranreaktoren integriert, wodurch die Umsetzungsrate von Substraten erhöht wurde. Diese Anwendung zeigt das Potenzial des Enzyms zur Steigerung der Effizienz chemischer Reaktionen, was für verschiedene industrielle Prozesse von Vorteil ist .
Wirkmechanismus
Target of Action
Chymotrypsin is a proteolytic enzyme, belonging to the superfamily of enzymes known as serine proteases. Its primary targets are peptide bonds within other proteins. Specifically, it cleaves at the C-terminus of aromatic amino acids, including phenylalanine (F), tryptophan (W), and tyrosine (Y) on peptide chains. The hydrophobic pocket of this compound contributes to its specificity for aromatic residues .
Mode of Action
This compound operates through a fascinating mechanism called the “ping-pong” mechanism. Here’s how it works:
- The intermediate then reacts with water, displacing the remaining part of the initial substrate and regenerating the initial enzyme .
Action Environment
Environmental factors, such as pH and temperature, influence this compound’s efficacy and stability. Optimal conditions are crucial for its enzymatic activity.
Biochemische Analyse
Biochemical Properties
Chymotrypsin is known for its ability to catalyze the hydrolysis of peptide bonds, specifically those involving the aromatic amino acids tyrosine, phenylalanine, and tryptophan . It interacts with various biomolecules, including other enzymes like trypsin, which activates chymotrypsinogen into its active form, this compound . The enzyme’s specificity is due to its hydrophobic pocket, which accommodates the aromatic side chains of its substrates . Additionally, this compound can hydrolyze amide and ester bonds, making it versatile in its catalytic functions .
Cellular Effects
This compound influences various cellular processes, particularly in the digestive system. It facilitates the breakdown of dietary proteins, which is essential for nutrient absorption and cellular metabolism . In addition to its digestive role, this compound has been shown to modulate bacterial growth and exhibit antimicrobial properties . It can also affect cell signaling pathways and gene expression by degrading specific proteins and peptides involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a tetrahedral intermediate during the hydrolysis of peptide bonds . The enzyme’s catalytic triad, consisting of serine, histidine, and aspartate residues, plays a critical role in this process . This compound binds to its substrate through hydrogen bonds and hydrophobic interactions, positioning the peptide bond for cleavage . The enzyme then facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to its hydrolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the activity of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions but can be inactivated by extreme pH levels or high temperatures . Long-term studies have shown that this compound maintains its proteolytic activity over extended periods, although its effectiveness may decrease with prolonged storage . Additionally, the enzyme’s activity can be influenced by the presence of inhibitors or other interacting molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively aids in protein digestion without causing adverse effects . At high doses, it can lead to toxicity and adverse reactions, such as inflammation and tissue damage . Studies have shown that the enzyme’s activity is dose-dependent, with higher doses resulting in increased proteolytic activity and potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways related to protein digestion and metabolism . It interacts with enzymes such as trypsin and elastase, which also play roles in protein hydrolysis . The enzyme’s activity contributes to the overall metabolic flux by breaking down proteins into amino acids, which are then utilized in various metabolic processes . This compound’s role in these pathways is essential for maintaining proper metabolic balance and nutrient utilization .
Transport and Distribution
This compound is transported and distributed within the digestive system, primarily in the small intestine . It is synthesized in the pancreas as an inactive precursor, chymotrypsinogen, and is activated by trypsin in the small intestine . The enzyme’s distribution is regulated by its secretion into the intestinal lumen, where it interacts with dietary proteins . This compound’s localization and activity are influenced by factors such as pH, substrate availability, and the presence of other digestive enzymes .
Subcellular Localization
This compound is localized in the lysosomes of certain cells, where it plays a role in protein degradation and turnover . In the digestive system, it is secreted into the intestinal lumen, where it exerts its proteolytic activity . The enzyme’s subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments . This compound’s activity within these compartments is essential for maintaining cellular homeostasis and protein turnover .
Eigenschaften
IUPAC Name |
4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIUBWVKZQDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988741 | |
| Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
100000 USP UNITS SOL IN 10 ML WATER, 10 ML SALINE TS | |
| Record name | CHYMOTRYPSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chymotrypsin is synthesized by pancreatic acinar cells as an inactive precursor, chymotrypsinogen, that is secreted to the duodenum and activated via trypsin-induced cleavage. It also induces its own activation by cleaving essential amino acid residues in the oxyanion hole to produce α-Chymotrypsin, which is a more stable form than π-Chymotrypsin. Residues His-57, Asp-102, and Ser-195 form the catalytic triad while residues 189–195, 214–220, and 225–228 form the primary substrate-binding pocket called S1 binding pocket. Residue 189 in the polar serine residue that lies at the bottom of the S1 binding pocket. Chymotrypsin favors aromatic residues like phenylalanine, tyrosine, and tryptophan but may hydrolyze other bonds in peptides at slower rates., THEY SPLIT SECONDARY AMIDE OR PEPTIDE BONDS, CARBOXYLIC OR PHENOLIC ESTER BONDS & EVEN CARBON-CARBON BONDS. THEIR MAIN FUNCTION IS TO HYDROLYZE PEPTIDE BONDS DURING THE INTESTINAL DIGESTION OF PROTEINS. /CHYMOTRYPSINS/ | |
| Record name | Chymotrypsin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHYMOTRYPSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH WHITE; CRYSTALLINE OR AMORPHOUS POWDER | |
CAS No. |
9004-07-3, 68982-90-1 | |
| Record name | Chymotrypsin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chymotrypsin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chymotrypsin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHYMOTRYPSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chymotrypsin is a serine protease that primarily targets peptide bonds containing aromatic amino acids like phenylalanine, tyrosine, and tryptophan [, , , ]. It does so through a catalytic triad consisting of serine, histidine, and aspartic acid residues [, ]. This catalytic mechanism leads to the cleavage of proteins and peptides, playing a vital role in digestion [, , ]. Interestingly, this compound can also cleave and activate protease-activated receptors (PARs) like PAR2, leading to downstream effects such as calcium mobilization and ERK1/2 phosphorylation. This activation of PAR2 by this compound has been shown to promote interleukin-10 (IL-10) up-regulation in colonic organoids []. In contrast, this compound can also disarm PAR1, preventing its activation by thrombin [].
A: this compound is a highly efficient protease with a well-defined catalytic mechanism involving a serine residue in its active site [, , , ]. It exhibits selectivity for peptide bonds adjacent to aromatic amino acids, making it a valuable tool for protein sequencing and analysis [, , ]. This selectivity stems from the structural features of its active site, particularly the presence of a hydrophobic pocket that accommodates the aromatic side chains of its preferred substrates [, , ]. Beyond its role in digestion, this compound finds applications in various fields. In the pharmaceutical industry, it's used for developing protease inhibitors, particularly for treating conditions like hypertension and thrombosis [, ]. Its ability to cleave specific peptide bonds makes it valuable for synthesizing peptides and modifying proteins []. Furthermore, researchers have explored using this compound for treating inflammatory conditions like rheumatoid arthritis []. Studies in a rat model of adjuvant-induced arthritis demonstrated that this compound treatment reduced joint damage and inflammatory markers, suggesting its potential as a therapeutic agent [].
A: While the provided research papers don't delve into specific computational studies on this compound, this area represents a significant aspect of modern enzymology. Computational techniques like molecular docking, molecular dynamics simulations, and quantum mechanical calculations are widely used to investigate enzyme-substrate interactions, predict binding affinities, and understand catalytic mechanisms []. For an enzyme like this compound, with a well-characterized structure and mechanism, computational modeling can provide valuable insights into:
- Designing more potent and selective inhibitors: By simulating the binding of various inhibitor molecules to the active site of this compound, researchers can identify structural modifications that enhance binding affinity and selectivity [].
- Understanding the role of dynamics in catalysis: Molecular dynamics simulations can reveal how conformational changes in the enzyme structure during substrate binding and product release contribute to its catalytic efficiency [].
- Exploring the impact of mutations on enzyme activity: Computational methods allow researchers to predict how mutations in the this compound gene might affect its structure and function, aiding in understanding the molecular basis of enzyme deficiencies or developing engineered enzymes with altered properties [].
ANone: Understanding the SAR of this compound is crucial for designing effective inhibitors and modulating its activity. Research indicates that:
- Hydrophobic interactions play a significant role in substrate binding: The S1 pocket of this compound preferentially binds aromatic amino acid side chains, highlighting the importance of hydrophobicity in substrate recognition [, , ].
- The P1 residue is crucial for specificity: Modifications at the P1 position significantly influence the enzyme's affinity for a substrate. Replacing a hydrophobic P1 residue with a charged or polar residue dramatically reduces the binding affinity [].
- Modifications outside the P1 site can also affect activity: While the P1 residue is critical, alterations in other regions of the substrate or inhibitor can also influence binding affinity and specificity, highlighting the importance of considering the overall structure [, ].
A: Maintaining this compound's stability is crucial for its applications. The enzyme is susceptible to autolysis, particularly at alkaline pH, which can limit its shelf-life [, ]. Strategies to enhance its stability and shelf-life include:
- Lyophilization: Freeze-drying this compound in the presence of stabilizers like sugars or polyols can significantly improve its stability during storage [].
- Immobilization: Attaching this compound to solid supports like polymers or nanoparticles can increase its resistance to autolysis and enhance its stability across a wider range of pH and temperatures []. This approach is particularly relevant for industrial applications where enzyme reusability is desired.
- Safe handling practices: Using appropriate personal protective equipment, such as gloves and eye protection, is essential to minimize the risk of allergic reactions or accidental exposure [].
- Proper storage: Storing this compound under recommended conditions (often refrigerated or frozen) is critical for maintaining its activity and preventing microbial contamination [].
- Waste disposal: Adhering to local regulations for the disposal of biological materials is crucial to minimize environmental risks [].
- Absorption: Orally administered this compound is expected to be minimally absorbed from the gastrointestinal tract due to its protein nature and susceptibility to degradation by other digestive enzymes [, ].
ANone: this compound's efficacy has been demonstrated in various in vitro and in vivo settings:
- In vitro: Numerous studies have characterized its enzymatic activity, substrate specificity, and inhibition profiles using purified enzyme and synthetic substrates [, , , , ]. These studies provide valuable insights into its catalytic mechanism and potential applications.
ANone: this compound holds a significant place in the history of biochemistry and enzymology:
- Early crystallization and characterization: Its isolation and crystallization in the early 20th century paved the way for detailed studies on its structure and function [, ].
- Elucidation of the catalytic triad: The discovery of the serine-histidine-aspartic acid catalytic triad in this compound's active site revolutionized our understanding of enzyme mechanisms and laid the foundation for modern enzymology [, ].
- Development of protease inhibitors: The knowledge gained from studying this compound's structure and mechanism has been instrumental in developing protease inhibitors, many of which have therapeutic applications for treating various diseases [, ].
ANone: Research on this compound extends beyond traditional biochemistry and enzymology, fostering collaborations across various disciplines:
- Biotechnology: this compound's substrate specificity makes it a valuable tool in biotechnology for applications such as protein engineering, peptide synthesis, and biocatalysis [, ].
- Medicine: Understanding its role in inflammation and its potential as a therapeutic agent for conditions like rheumatoid arthritis has led to collaborations between biochemists, immunologists, and clinicians [].
- Agriculture: Research on insect this compound and its resistance to plant protease inhibitors has implications for developing pest control strategies, bridging the gap between biochemistry and agricultural sciences [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


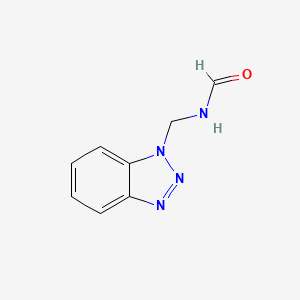

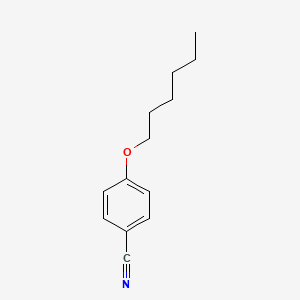

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)

